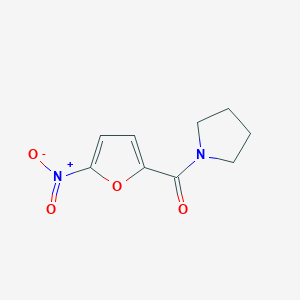![molecular formula C11H23N3S B4719997 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea](/img/structure/B4719997.png)
1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea
Overview
Description
1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea is an organic compound with the molecular formula C11H23N3S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of a cyclohexyl group, a dimethylaminoethyl group, and a thiourea moiety, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol . The reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s biological activity is attributed to its ability to inhibit enzymes, disrupt cell membranes, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
1-Cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea can be compared with other thiourea derivatives, such as:
- 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
- 1-Cyclohexyl-3-phenyl-2-thiourea
- 1-Cyclohexyl-3-(4-ethoxyphenyl)-2-thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3S/c1-14(2)9-8-12-11(15)13-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLJENAFIMHRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333613 | |
| Record name | 1-cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24798292 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1049757-97-2 | |
| Record name | 1-cyclohexyl-3-[2-(dimethylamino)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4719924.png)
![N-{[4-(diethylamino)-2-methylphenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4719932.png)


![(5E)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4719957.png)


![2-chloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B4719968.png)
![N-(3-bromophenyl)-4-[(4-tert-butylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4719970.png)
![ethyl 4-[({[3-(diethylamino)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4719976.png)
![3-{(5E)-5-[3-methoxy-2-(prop-2-en-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4719981.png)

![N-[4-(1-hydroxyethyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4719992.png)
![3-{[4-(4-PYRIDYLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4720001.png)
